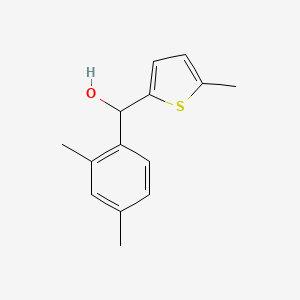

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol

Description

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol is a bifunctional aromatic alcohol featuring a 2,4-dimethylphenyl group and a 5-methylthiophen-2-yl moiety linked via a methanol bridge. The compound’s structure combines electron-donating methyl substituents on both aromatic rings, which influence its electronic, steric, and solubility properties.

Properties

IUPAC Name |

(2,4-dimethylphenyl)-(5-methylthiophen-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS/c1-9-4-6-12(10(2)8-9)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPHYMMZSOMSRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=CC=C(S2)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with 5-methylthiophene-2-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)ketone.

Reduction: (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methane.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

(2,4-Dimethylphenyl)(4-Fluorophenyl)methanol (CAS: 356040-80-7)

Structural Differences : Replaces the 5-methylthiophen-2-yl group with a 4-fluorophenyl ring.

Key Implications :

5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol

Structural Differences: Substitutes the 2,4-dimethylphenyl group with a 4-phenoxyphenyl moiety. Key Implications:

- Chemosensor Potential: Phenoxy groups are often used in chemosensors for metal ion detection, implying that this analog may exhibit enhanced selectivity for specific analytes compared to the target compound .

{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (CAS: 444615-56-9)

Structural Differences : Replaces the thiophene ring with a thiazole core and introduces a trifluoromethyl group.

Key Implications :

(4-Thien-2-ylphenyl)methanol (CAS: 81443-44-9)

Structural Differences : Lacks methyl substituents on both aromatic rings.

Key Implications :

- Reactivity : The absence of electron-donating methyl groups may lower stability under acidic or oxidative conditions compared to the target compound .

Structural and Property Comparison Table

| Compound Name | Key Substituents | Molecular Weight | Key Properties (Inferred) | Potential Applications |

|---|---|---|---|---|

| Target Compound | 2,4-Dimethylphenyl, 5-methylthiophen-2-yl | ~258.3 (est.) | High lipophilicity, moderate steric hindrance | Chemosensors, synthetic intermediates |

| (2,4-Dimethylphenyl)(4-Fluorophenyl)methanol | 4-Fluorophenyl | ~244.3 (est.) | Enhanced acidity, higher polarity | Pharmaceuticals, agrochemicals |

| 5-Methyl-2-thienyl-(4-phenoxyphenyl)methanol | 4-Phenoxyphenyl | 296.38 | Bulky substituent, chemosensor compatibility | Metal ion detection |

| Thiazole derivative (CAS: 444615-56-9) | Thiazole, trifluoromethyl | 407.457 | High metabolic stability, electronegativity | Antimicrobial agents |

| (4-Thien-2-ylphenyl)methanol | Unsubstituted thiophene, phenyl | ~202.3 (est.) | Lower lipophilicity, simpler structure | Organic synthesis, materials |

Research Findings and Inferences

- Fluorine and trifluoromethyl groups introduce polarity and metabolic resistance .

- Steric Influence: Bulky groups like phenoxy or 2,4-dimethylphenyl may dictate binding specificity in chemosensors or biological targets .

- Biological Relevance : Thiophene and thiazole derivatives are associated with antimicrobial and sensor applications, suggesting the target compound could be optimized for similar roles .

Biological Activity

(2,4-Dimethylphenyl)(5-methylthiophen-2-yl)methanol is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H14OS

- Molecular Weight : 222.31 g/mol

The compound features a dimethyl-substituted phenyl group attached to a methylthiophene moiety, which contributes to its unique chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : 2,4-dimethylbenzaldehyde and 5-methylthiophene-2-carboxylic acid.

- Reduction Reaction : The aldehyde group is reduced using sodium borohydride in an organic solvent such as ethanol or methanol under reflux conditions.

- Purification : The product is purified using recrystallization or column chromatography.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Antimicrobial Properties : Investigated for effectiveness against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic microorganisms .

- Anti-inflammatory Effects : Potential to modulate inflammatory pathways, making it a candidate for further research in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against MRSA and other pathogens | |

| Anti-inflammatory | Modulation of inflammatory pathways |

The biological activity of this compound is believed to involve its interaction with specific cellular targets. It may bind to enzymes or receptors that play crucial roles in microbial growth and inflammation modulation. Further studies are needed to elucidate the precise molecular pathways affected by this compound.

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial effects of various methanol extracts, including those containing this compound. The compound showed significant inhibition of bacterial growth in vitro against MRSA strains .

- Anti-inflammatory Potential : Research has indicated that compounds similar to this compound possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cell cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.